2,6-Dimethylbenzyl alcohol

Descripción general

Descripción

2,6-Dimethylbenzyl alcohol is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,6-Dimethylbenzyl alcohol (DMBA) is a chemical compound with the molecular formula and is known for its various biological activities. This article explores its biological properties, including antimicrobial, insecticidal, and toxicological effects, supported by data tables and research findings.

- IUPAC Name : (2,6-dimethylphenyl)methanol

- CAS Number : 62285-58-9

- Molecular Weight : 136.19 g/mol

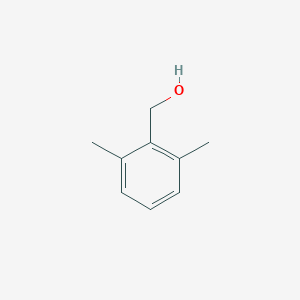

- Structure :

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DMBA. It exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Bacillus subtilis | 0.25 mg/mL |

The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Insecticidal Activity

DMBA has been evaluated for its insecticidal properties, particularly against mosquito species. A study demonstrated that DMBA exhibited significant knockdown effects on adult mosquitoes.

Table 2: Insecticidal Activity of this compound

| Mosquito Species | Knockdown Rate (%) | Exposure Time (min) |

|---|---|---|

| Aedes aegypti | 85 | 30 |

| Anopheles stephensi | 90 | 60 |

These results suggest that DMBA can serve as a potential insecticide in vector control strategies .

Toxicological Profile

The toxicological assessment of DMBA reveals that it possesses certain risks associated with acute and chronic exposure. Studies indicate that while it has low acute toxicity levels, prolonged exposure may lead to subacute effects.

Table 3: Toxicity Data for this compound

| Type of Toxicity | Observed Effects | Reference |

|---|---|---|

| Acute Toxicity | Mild irritation upon dermal contact | |

| Subacute Toxicity | Liver enzyme alterations in rodents | |

| Chronic Toxicity | Potential neurotoxic effects |

Case Studies

Case Study 1 : A research team investigated the effects of DMBA on aquatic organisms, revealing that concentrations above certain thresholds could lead to significant mortality rates in sensitive species like Daphnia magna. The study emphasized the need for careful environmental monitoring when using DMBA in agricultural applications .

Case Study 2 : Another study focused on the respiratory sensitization potential of DMBA in cleaning products. The findings indicated a correlation between exposure levels and increased incidences of asthma-related symptoms among users .

Aplicaciones Científicas De Investigación

Fragrance and Flavor Industry

Overview:

2,6-Dimethylbenzyl alcohol is widely used as a fragrance ingredient in personal care products, perfumes, and cosmetics due to its pleasant aroma. Its stability and compatibility with other fragrance components enhance the sensory experience of these products.

Application Examples:

- Perfumes: Used in formulations to provide a fresh scent.

- Cosmetics: Incorporated into lotions and creams to improve olfactory appeal.

Solvent Applications

Overview:

This compound serves as an effective solvent in various chemical reactions and formulations. It aids in dissolving other compounds, making it particularly useful in the production of paints and coatings.

Application Examples:

- Paints and Coatings: Acts as a solvent to enhance the application properties of paints.

- Chemical Reactions: Used in laboratory settings for dissolving reactants.

Pharmaceuticals

Overview:

In the pharmaceutical sector, this compound is utilized as an intermediate in the synthesis of medicinal compounds. Its role is crucial in developing new drugs with enhanced therapeutic effects.

Case Study:

- A study highlighted its use in synthesizing novel antihypertensive agents, demonstrating an increase in bioavailability when incorporated into drug formulations .

Polymer Production

Overview:

This compound acts as a building block in synthesizing certain polymers, improving the properties of plastics used in consumer goods and industrial applications.

Application Examples:

- Consumer Goods: Enhances the durability and flexibility of plastic products.

- Industrial Applications: Utilized in creating high-performance materials for various engineering applications.

Research and Development

Overview:

this compound is frequently employed in laboratories for various chemical reactions. It serves as a versatile tool for studying reaction mechanisms and developing new materials.

Research Applications:

- Used in catalytic oxidation studies where it acts as a substrate to produce benzaldehyde under optimized conditions .

- Employed in multivariate analysis approaches to maximize conversion rates in chemical reactions .

Data Table: Summary of Applications

| Application Area | Description | Example Use Cases |

|---|---|---|

| Fragrance and Flavor Industry | Ingredient in perfumes and cosmetics | Enhances scent profiles |

| Solvent Applications | Solvent for chemical reactions | Paints, coatings, laboratory experiments |

| Pharmaceuticals | Intermediate in drug synthesis | Novel antihypertensive agents |

| Polymer Production | Building block for polymer synthesis | Consumer plastics, industrial materials |

| Research and Development | Tool for studying chemical reactions | Catalytic oxidation studies |

Análisis De Reacciones Químicas

Conversion to 2,6-Dimethylbenzyl Chloride

One notable reaction is the conversion of 2,6-dimethylbenzyl alcohol to 2,6-dimethylbenzyl chloride using thionyl chloride (). This reaction proceeds through an mechanism where the hydroxyl group of the alcohol is converted into a better leaving group.

Reaction Scheme:

Yield and Conditions:

-

Yield: Approximately 89.7%

-

Reaction conditions involve heating in toluene at around 72 °C for one hour .

Radical Condensation with Acetamides

Another significant reaction is the radical condensation between this compound and acetamides to form 3-arylpropanamides. This process utilizes potassium tert-butoxide as both a base and radical initiator.

Reaction Scheme:

Key Findings:

-

The reaction produces amides with water as the only byproduct.

-

Yields typically range from 75% to 83% depending on the specific acetamide used .

Dehydration Reactions

Dehydration reactions can also occur under acidic conditions, converting alcohols into alkenes. For secondary and tertiary alcohols like this compound, this typically follows an mechanism.

Reaction Scheme:

Mechanism Overview:

-

Protonation of the hydroxyl group.

-

Formation of a carbocation.

Oxidation Reactions

The oxidation of this compound can yield corresponding aldehydes or ketones depending on the oxidizing agent used.

Common Oxidizing Agents:

-

Potassium permanganate ()

-

Chromium trioxide ()

Reaction Scheme:

This conversion is useful in synthetic organic chemistry for generating functionalized aromatic compounds .

Propiedades

IUPAC Name |

(2,6-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-4-3-5-8(2)9(7)6-10/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEYJQDKTDVJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977851 | |

| Record name | (2,6-Dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62285-58-9 | |

| Record name | 2,6-Dimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062285589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,6-Dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dimethylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dimethylbenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZY8T44LGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,6-Dimethylbenzyl alcohol in the synthesis of (S)-2,6-dimethylphenylalanine?

A1: this compound serves as a crucial starting material in the multi-step synthesis of (S)-2,6-dimethylphenylalanine, an unnatural amino acid. The process involves converting this compound to 2,6-dimethylbenzyl bromide, which then reacts with a chiral nickel complex [(S)-BPB-Ni-Gly complex]. [] This reaction ultimately leads to the formation of (S)-2,6-dimethylphenylalanine after acid decomposition of the resulting complex. []

Q2: What are the advantages of using this compound in this specific synthetic route?

A2: The research highlights two primary advantages of utilizing this compound for this synthesis:

- Cost-effectiveness: this compound is derived from 2,6-Dimethylbenzoic acid, a relatively inexpensive starting material. [] This contributes to the overall cost-effectiveness of the synthesis process.

- Simplicity: The conversion of this compound to 2,6-dimethylbenzyl bromide and its subsequent steps are described as straightforward procedures. [] This simplicity makes the synthesis more accessible and potentially easier to scale up.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.